molecular formula C18H23N5O3 B2458771 N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine CAS No. 1203296-03-0

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine

Cat. No.: B2458771
CAS No.: 1203296-03-0
M. Wt: 357.414
InChI Key: KQLQYQVFYCWXEY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-10-22(11-13(2)26-12)18-20-14(3)16(23(24)25)17(21-18)19-9-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLQYQVFYCWXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This involves the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidine ring.

    Introduction of the Nitro Group: Nitration reactions are carried out using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzyl and morpholino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a model compound in studying the reactivity and properties of pyrimidine derivatives.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine depends on its specific application. Generally, the compound interacts with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine
  • This compound derivatives
  • Other pyrimidine derivatives with similar functional groups

Uniqueness

This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Biological Activity

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with a nitro group and a morpholine moiety. The presence of these functional groups is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, selective inhibitors targeting host kinases have shown efficacy against viruses such as Dengue. These inhibitors demonstrated potent activity in human primary monocyte-derived dendritic cells (MDDCs), suggesting that similar compounds may also exhibit antiviral properties through modulation of host cellular pathways .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in neurotransmission and metabolic pathways. For example, derivatives of related compounds have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with some showing significant potency compared to established drugs like donepezil . The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its binding affinity and stability against these enzymes.

Case Studies

  • Inhibition Profiles :
    • A study evaluated various derivatives for their inhibition against acetylcholinesterase, revealing IC50 values ranging from 0.050 µM to 25.30 µM. The most potent compounds displayed greater stability and binding affinities compared to donepezil .
  • Antiviral Efficacy :
    • In an investigation into the antiviral properties of related compounds, it was found that certain modifications could enhance the efficacy against viral targets, supporting the hypothesis that this compound could possess similar activity .

Synthesis and Characterization

The synthesis of this compound involves several steps that optimize yield and purity. Techniques such as chromatography are employed to isolate the desired product effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring or morpholine can lead to improved enzyme inhibition or antiviral activity.

Data Tables

CompoundIC50 (µM)Target EnzymeReference
Donepezil0.016 ± 0.12Acetylcholinesterase
Compound 30.050 ± 0.001Acetylcholinesterase
Compound X0.080 ± 0.001Butyrylcholinesterase

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